molecular formula C10H13ClFN B12663177 Benzenemethanamine, 3-chloro-5-fluoro-N-propyl- CAS No. 90390-36-6

Benzenemethanamine, 3-chloro-5-fluoro-N-propyl-

Cat. No.: B12663177
CAS No.: 90390-36-6
M. Wt: 201.67 g/mol
InChI Key: PHBRVPWSAOFHSN-UHFFFAOYSA-N
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Description

Benzenemethanamine, 3-chloro-5-fluoro-N-propyl- is an organic compound that belongs to the class of substituted benzenemethanamines This compound features a benzene ring substituted with a chlorine atom at the 3-position, a fluorine atom at the 5-position, and a propyl group attached to the nitrogen atom of the methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, 3-chloro-5-fluoro-N-propyl- typically involves multi-step organic reactions. One common method starts with the halogenation of benzene to introduce the chlorine and fluorine substituents. This is followed by the introduction of the methanamine group through a nucleophilic substitution reaction. The final step involves the alkylation of the amine group with a propyl halide under basic conditions to yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of Benzenemethanamine, 3-chloro-5-fluoro-N-propyl- may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Types of Reactions:

    Oxidation: Benzenemethanamine, 3-chloro-5-fluoro-N-propyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro or carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine and fluorine atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents, nucleophiles, acidic or basic conditions.

Major Products:

    Oxidation: Nitro derivatives, carboxylic acids.

    Reduction: Amine derivatives, alcohol derivatives.

    Substitution: Various substituted benzenemethanamines depending on the reagents used.

Scientific Research Applications

Benzenemethanamine, 3-chloro-5-fluoro-N-propyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3-chloro-5-fluoro-N-propyl- involves its interaction with specific molecular targets within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The propyl group attached to the nitrogen atom can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Benzenemethanamine, 3-chloro-5-fluoro-N-propyl- can be compared with other similar compounds to highlight its uniqueness:

    Benzenemethanamine, 3-chloro-: Lacks the fluorine and propyl substituents, resulting in different chemical and biological properties.

    Benzenemethanamine, 3-fluoro-:

    Benzenemethanamine, 3-chloro-4-fluoro-α-methyl-: Features a different substitution pattern on the benzene ring and an α-methyl group, which can significantly alter its chemical behavior and biological activity.

Each of these compounds has unique properties and applications, making Benzenemethanamine, 3-chloro-5-fluoro-N-propyl- distinct in its own right.

Properties

CAS No.

90390-36-6

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

N-[(3-chloro-5-fluorophenyl)methyl]propan-1-amine

InChI

InChI=1S/C10H13ClFN/c1-2-3-13-7-8-4-9(11)6-10(12)5-8/h4-6,13H,2-3,7H2,1H3

InChI Key

PHBRVPWSAOFHSN-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=CC(=C1)Cl)F

Origin of Product

United States

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